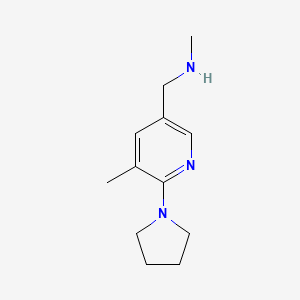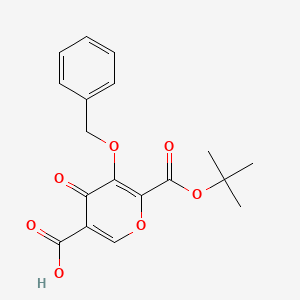
5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid is a complex organic compound that features a pyran ring substituted with benzyloxy, tert-butoxycarbonyl, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyran ring. . The benzyloxy group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group is often introduced via oxidation reactions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the carbonyl group can yield alcohols.
Applications De Recherche Scientifique
5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyran rings.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid involves its interaction with various molecular targets. The benzyloxy and tert-butoxycarbonyl groups can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-2-carboxylic acid
- 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-4-carboxylic acid
Uniqueness
The unique combination of functional groups in 5-(Benzyloxy)-6-(tert-butoxycarbonyl)-4-oxo-4H-pyran-3-carboxylic acid gives it distinct chemical properties and reactivity compared to similar compounds. Its specific substitution pattern on the pyran ring can lead to different reactivity and interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C18H18O7 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
6-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-5-phenylmethoxypyran-3-carboxylic acid |
InChI |
InChI=1S/C18H18O7/c1-18(2,3)25-17(22)15-14(13(19)12(10-24-15)16(20)21)23-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,20,21) |
Clé InChI |
DSDYROLSRMGDGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C(=O)C(=CO1)C(=O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



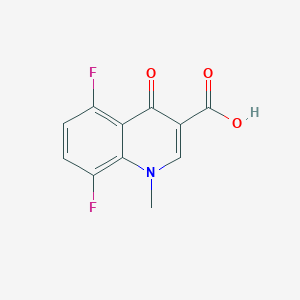
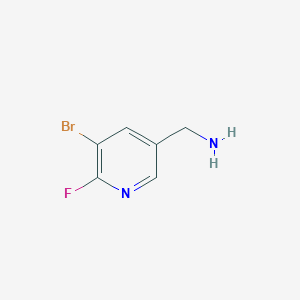

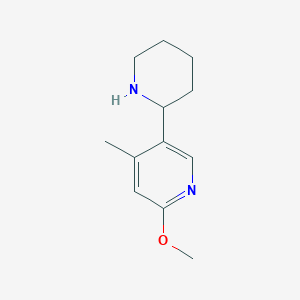
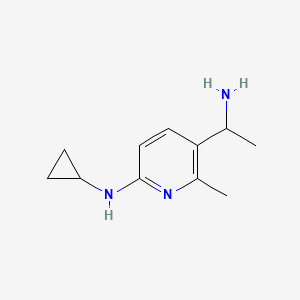


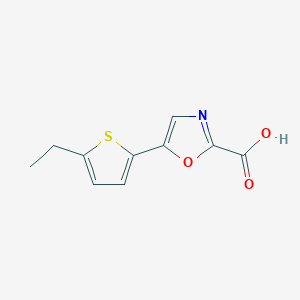
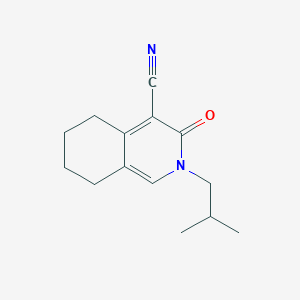
![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B11806192.png)

